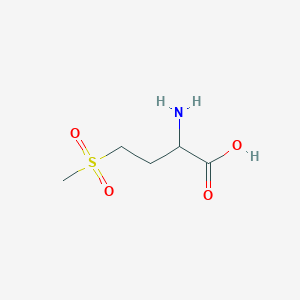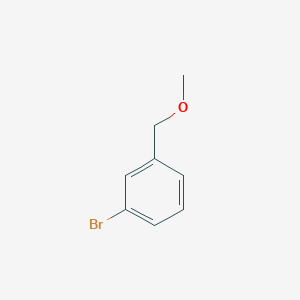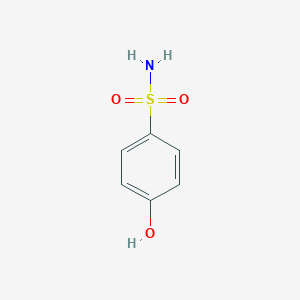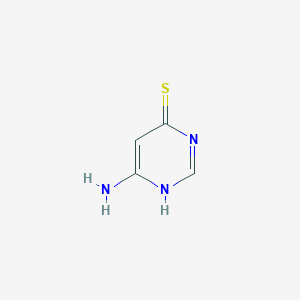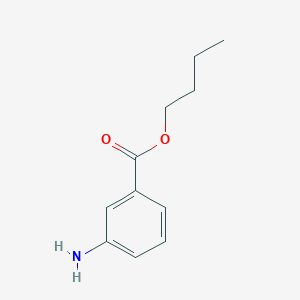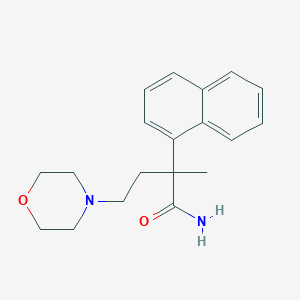
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-, also known as BNM, is a synthetic compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in different cellular processes. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the acetylation of histones in cells, leading to changes in gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and has been used to study the role of HDACs in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in lab experiments is its potency as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in different cellular processes. However, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is poorly soluble in water, which can make it difficult to work with in some experiments. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is unstable in solution and can degrade over time, leading to inconsistent results.
Direcciones Futuras
There are several future directions for the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in scientific research. One potential direction is the development of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- as an anticancer agent. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development. Another potential direction is the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in the study of inflammatory diseases. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and could be used to study the role of HDACs in these diseases. Finally, the development of new methods for synthesizing Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- could improve its solubility and stability, making it easier to work with in lab experiments.
Conclusion:
In conclusion, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a synthetic compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have several biochemical and physiological effects. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a potent inhibitor of HDAC enzymes and has been used to study the role of HDACs in different cellular processes. While Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability, it has several potential future directions for use in scientific research.
Métodos De Síntesis
The synthesis of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with 1-naphthylamine in the presence of morpholine and a catalytic amount of copper(II) acetate. This method yields Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in good yields and high purity.
Aplicaciones Científicas De Investigación
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used in scientific research for various purposes. It has been found to be a potent inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used to study the role of HDACs in different cellular processes, including cell differentiation, apoptosis, and cell cycle regulation.
Propiedades
Número CAS |
1506-01-0 |
|---|---|
Nombre del producto |
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- |
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-methyl-4-morpholin-4-yl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C19H24N2O2/c1-19(18(20)22,9-10-21-11-13-23-14-12-21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8H,9-14H2,1H3,(H2,20,22) |
Clave InChI |
KQPCUJSGFVRMQT-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-Methyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



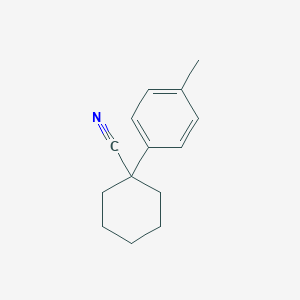
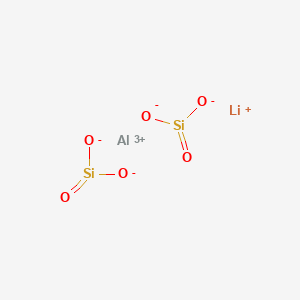
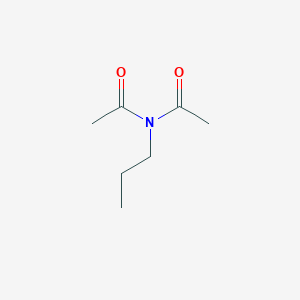
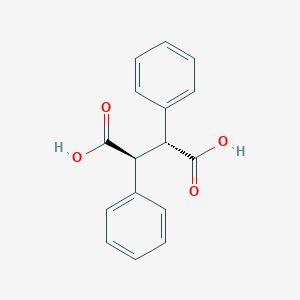
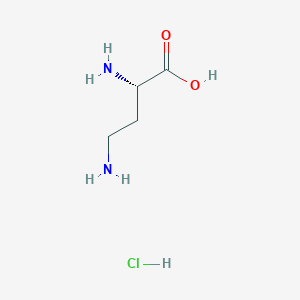
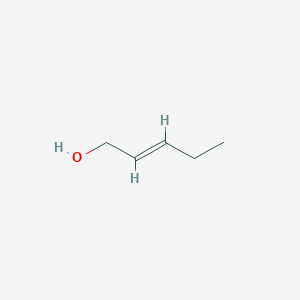

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
